molecular formula C11H20N2O2 B8012676 tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B8012676
M. Wt: 212.29 g/mol
InChI Key: NIENFTKLMSKBJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as alkylated or acylated compounds, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. This combination allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8(12)7-6-9(7)13/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIENFTKLMSKBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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